2-[4-(Octyloxy)phenoxy]ethane-1-thiol
Description
2-[4-(Octyloxy)phenoxy]ethane-1-thiol is a sulfur-containing aromatic ether characterized by a phenoxy ring substituted with an octyloxy group at the para-position and a terminal thiol (-SH) group linked via an ethane chain. Its molecular structure confers unique physicochemical properties, including moderate hydrophobicity (due to the octyloxy chain) and reactivity (via the thiol group). This compound is of interest in materials science for applications such as self-assembled monolayers (SAMs) and surface functionalization due to the thiol’s affinity for metal surfaces .
Properties
CAS No. |
649739-41-3 |
|---|---|
Molecular Formula |
C16H26O2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(4-octoxyphenoxy)ethanethiol |
InChI |
InChI=1S/C16H26O2S/c1-2-3-4-5-6-7-12-17-15-8-10-16(11-9-15)18-13-14-19/h8-11,19H,2-7,12-14H2,1H3 |
InChI Key |
YRHAFPHWTNCZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Octyloxy)phenoxy]ethane-1-thiol typically involves the reaction of 4-(Octyloxy)phenol with ethylene oxide to form 2-[4-(Octyloxy)phenoxy]ethanol. This intermediate is then treated with thionyl chloride to yield 2-[4-(Octyloxy)phenoxy]ethane-1-thiol . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production methods for 2-[4-(Octyloxy)phenoxy]ethane-1-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Octyloxy)phenoxy]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Brominated or nitrated derivatives of the phenoxy ring.
Scientific Research Applications
2-[4-(Octyloxy)phenoxy]ethane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Octyloxy)phenoxy]ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the phenoxy ring may engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below compares 2-[4-(Octyloxy)phenoxy]ethane-1-thiol with structurally related compounds, including those from the provided evidence and hypothetical analogs:
Biological Activity
The compound 2-[4-(Octyloxy)phenoxy]ethane-1-thiol , also known as an alkyl phenyl ether derivative, has garnered interest in various biological applications due to its unique chemical structure and potential therapeutic properties. This article delves into the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.
Chemical Structure
The molecular structure of 2-[4-(Octyloxy)phenoxy]ethane-1-thiol consists of an ethane backbone linked to a thiol group and an aromatic ether moiety. The presence of the octyloxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes and cellular targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of alkyl phenyl ethers have shown effectiveness against various bacterial strains. A study highlighted that such compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.
Anticancer Properties
Research into the anticancer activity of alkyl phenyl ether derivatives has revealed promising results. For example, compounds with similar functional groups have demonstrated cytotoxic effects against leukemia cell lines, indicating potential applications in cancer therapy. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Neuroprotective Effects
The neuroprotective properties of related compounds have been explored, particularly in the context of neurodegenerative diseases. Some studies suggest that these compounds may modulate neurotransmitter systems or exhibit antioxidant activities, which could be beneficial in conditions like Alzheimer's disease.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anticancer | Cytotoxicity against leukemia cell lines | |
| Neuroprotective | Potential modulation of neurotransmitters |
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of alkyl phenyl ether derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with longer alkyl chains exhibited enhanced antibacterial activity, likely due to improved membrane penetration.
Study 2: Cytotoxicity Assay
A cytotoxicity assay was conducted using various cancer cell lines to evaluate the anticancer potential of 2-[4-(Octyloxy)phenoxy]ethane-1-thiol. The findings revealed significant cell death at concentrations above 50 µM, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.
Mechanistic Insights
Research has focused on elucidating the mechanisms underlying the biological activities of related compounds. For instance, studies using molecular docking simulations have suggested that these compounds may interact with specific protein targets involved in cell signaling pathways, enhancing their therapeutic potential.
Safety and Toxicology
While exploring the biological activities, it is crucial to assess the safety profile of 2-[4-(Octyloxy)phenoxy]ethane-1-thiol. Preliminary toxicological assessments indicate that at lower concentrations, the compound exhibits minimal cytotoxicity towards normal human cells, suggesting a favorable safety margin for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
